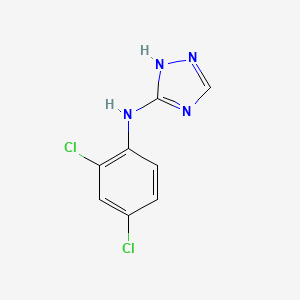

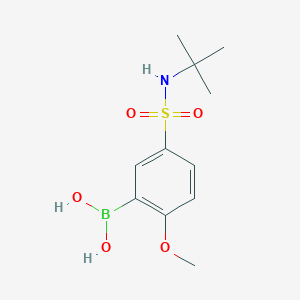

N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique

Crystal Structure Analysis

N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine, a triazine fungicide, has been studied for its crystal structure. The compound forms two-dimensional networks through weak hydrogen bonds and short Cl⋯Cl contacts, further linked by weak intermolecular π–π interactions, creating a three-dimensional architecture (Jeon et al., 2014).

Antimicrobial Activities

Various derivatives of 1,2,4-triazole, including those containing N-(2,4-dichlorophenyl) motifs, have been synthesized and evaluated for antimicrobial activities. Some compounds demonstrated good or moderate activities against test microorganisms (Bektaş et al., 2007).

Anticancer Evaluation

Derivatives of 1,2,4-triazole were synthesized and their anticancer efficacy was evaluated. One derivative showed activity against various cancer types, including leukemia, lung, renal, colon, CNS, melanoma, ovarian, and breast cancers (Kattimani et al., 2013).

Corrosion Inhibition

Triazole derivatives have been examined for their potential in corrosion inhibition of metals. A specific derivative showed significant inhibition efficiency in acidic media, offering potential applications in corrosion prevention (Lagrenée et al., 2002).

Synthesis and Characterization

Various synthetic pathways and characterizations of 1,2,4-triazole derivatives have been explored. These studies contribute to understanding the chemical properties and potential applications of these compounds in various fields (Białońska et al., 2010).

Material Chemistry

In material chemistry, triazine and triazole derivatives have been incorporated into polymers, exhibiting properties like solubility in organic solvents, transparency, and photoluminescence. These materials have potential applications in electronics and photonics (Yamamoto et al., 2006).

Mécanisme D'action

Target of Action

N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine is a synthetic compound that has shown potential in the treatment of trypanosomiasis . The primary targets of this compound are proteins involved in the evolutionary cycle of Trypanosoma cruzi, including Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .

Mode of Action

This compound interacts with its targets through a process of molecular docking and dynamics . It acts on the active site of the CYP51 receptor, establishing a stable complex with the target through hydrogen interactions .

Pharmacokinetics

Predictive pharmacokinetics by mpo-based admet suggest that the compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability .

Result of Action

The compound’s action results in the inhibition of parasite proliferation. In vitro tests showed that the compound was effective against Trypomastigotes, with an LC50 in the order of 178.9±23.9, similar to the standard treatment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain ions in the environment can affect the removal rate of related compounds . .

Safety and Hazards

Propriétés

IUPAC Name |

N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N4/c9-5-1-2-7(6(10)3-5)13-8-11-4-12-14-8/h1-4H,(H2,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBZIKRWEQGQBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-(methylsulfanyl)benzoyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2699480.png)

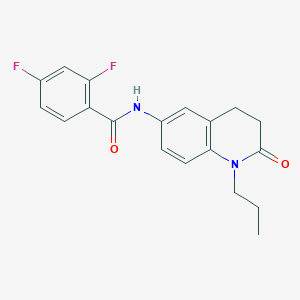

![2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2699481.png)

![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B2699483.png)

![6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride](/img/structure/B2699486.png)

![4-(2-Fluoro-4-nitrophenoxy)-1-(2-fluoro-4-nitrophenyl)pyrrolo[2,3-b]pyridine](/img/structure/B2699494.png)

![2-Chloro-N-ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2699495.png)

![3-(4-chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2699498.png)

![(5Z)-4-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1-(tetrahydrofuran-2-ylmethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2699500.png)